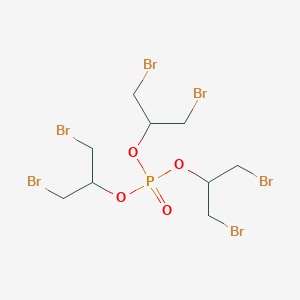

Tris(1-bromomethyl-2-bromoethyl)phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(1-bromomethyl-2-bromoethyl)phosphate, also known as TBEP, is a flame retardant chemical that is commonly used in various industrial applications. It is a member of the organophosphate family of chemicals and is known for its high thermal stability and effectiveness in reducing the flammability of materials. In

Mécanisme D'action

Tris(1-bromomethyl-2-bromoethyl)phosphate acts as a flame retardant by releasing bromine atoms when exposed to heat, which then react with free radicals in the flame to interrupt the combustion process. This mechanism of action has been extensively studied and has been shown to be effective in reducing the flammability of materials. However, the release of bromine atoms can also lead to the formation of brominated compounds, which can be toxic and persistent in the environment.

Biochemical and Physiological Effects:

This compound has been shown to have adverse effects on the health of aquatic organisms, including fish and invertebrates. Studies have shown that exposure to this compound can cause developmental abnormalities, reproductive impairment, and changes in behavior and metabolism. In humans, the effects of this compound exposure are less clear, but it is known to have toxic effects on the liver and kidneys.

Avantages Et Limitations Des Expériences En Laboratoire

Tris(1-bromomethyl-2-bromoethyl)phosphate is a widely used flame retardant in various industrial applications, making it readily available for laboratory experiments. However, its persistence and potential toxicity can also pose challenges for researchers. Careful handling and disposal of this compound are necessary to minimize environmental contamination and ensure the safety of laboratory personnel.

Orientations Futures

There is a need for further research on the environmental fate and toxicity of Tris(1-bromomethyl-2-bromoethyl)phosphate, particularly in the context of its persistence and bioaccumulative nature. Additionally, there is a need for alternative flame retardants that are more environmentally friendly and less toxic. These alternatives should be thoroughly tested for their effectiveness and safety before being widely adopted in industrial applications. Finally, there is a need for better regulation of flame retardants to ensure their safe use and disposal.

Méthodes De Synthèse

Tris(1-bromomethyl-2-bromoethyl)phosphate can be synthesized through the reaction of phosphorus oxychloride with 1,2-dibromoethane and formaldehyde. The resulting product is then treated with hydrobromic acid to form this compound. This synthesis method has been extensively studied and optimized over the years, resulting in the production of high-quality this compound with minimal impurities.

Applications De Recherche Scientifique

Tris(1-bromomethyl-2-bromoethyl)phosphate has been widely used as a flame retardant in various industrial applications, including textiles, plastics, and electronics. However, in recent years, it has also gained attention as a potential environmental pollutant due to its persistence and bioaccumulative nature. As a result, many scientific studies have focused on the environmental fate and toxicity of this compound. These studies have shown that this compound can accumulate in aquatic organisms and has the potential to cause adverse effects on their health and reproductive success.

Propriétés

Numéro CAS |

18713-51-4 |

|---|---|

Formule moléculaire |

C9H15Br6O4P |

Poids moléculaire |

697.6 g/mol |

Nom IUPAC |

tris(1,3-dibromopropan-2-yl) phosphate |

InChI |

InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2 |

Clé InChI |

RZEYUZWXPABTCN-UHFFFAOYSA-N |

SMILES |

C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |

SMILES canonique |

C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |

Autres numéros CAS |

18713-51-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)